

2-Amino-4-chlorobzenenethiol: A Versatile Building Block for Drug Discovery

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Compound of Interest

Compound Name: **2-Amino-4-chlorobzenenethiol**

Cat. No.: **B107409**

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorobzenenethiol is a key chemical intermediate that serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds, particularly benzothiazoles and phenothiazines. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The incorporation of a chlorine atom on the benzene ring of this building block can significantly influence the physicochemical properties and biological activities of the resulting derivatives, often enhancing their potency and metabolic stability.

This document provides detailed application notes on the use of **2-amino-4-chlorobzenenethiol** in the discovery of novel antimicrobial and anticancer agents. It includes structured quantitative data, detailed experimental protocols for the synthesis and biological evaluation of exemplary compounds, and visualizations of relevant signaling pathways to guide further research and development.

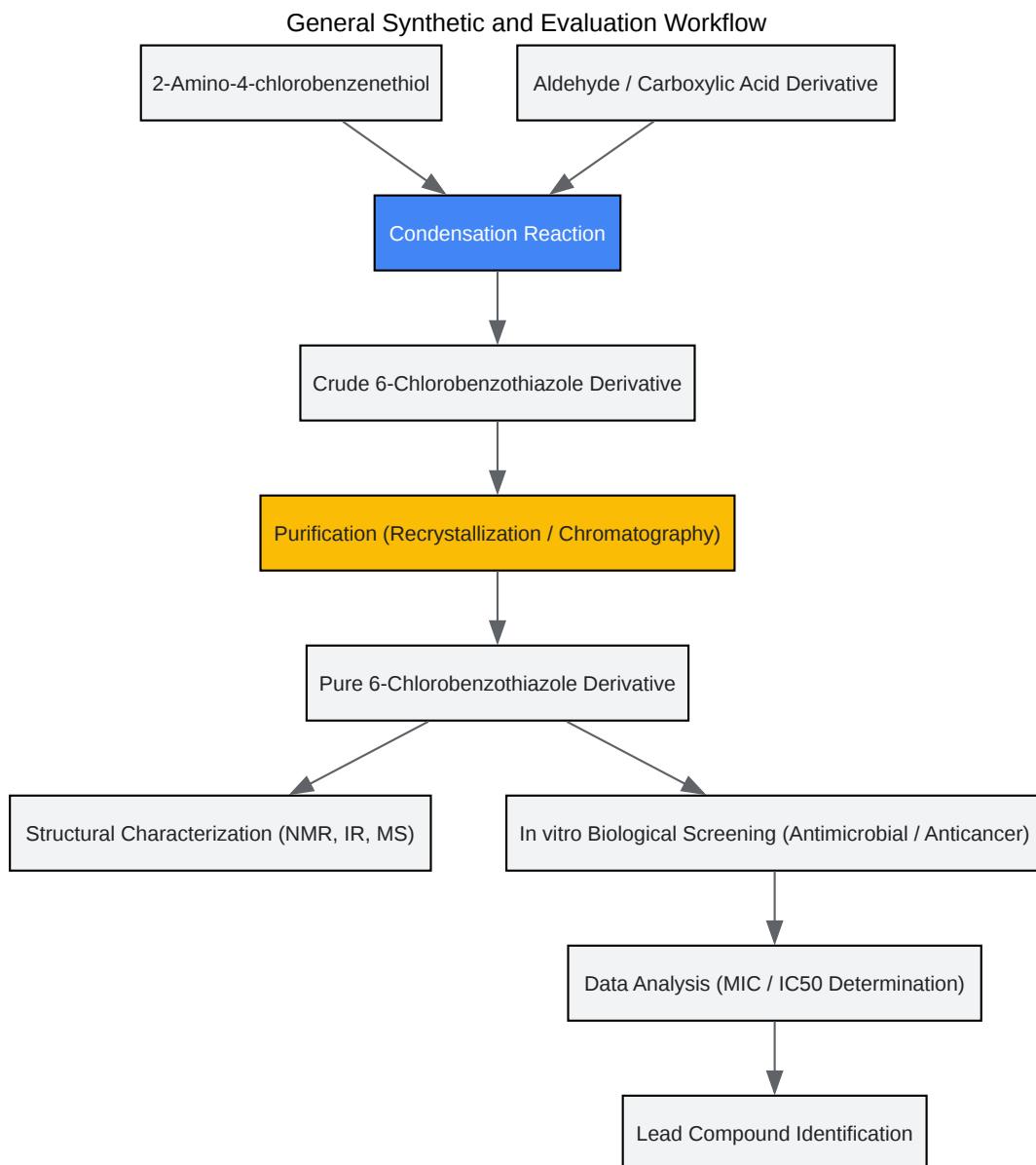
Synthetic Applications

2-Amino-4-chlorobzenenethiol is primarily utilized in condensation reactions to form the benzothiazole ring system. The most common synthetic strategy involves the reaction of **2-**

amino-4-chlorobenzenethiol with aldehydes, ketones, carboxylic acids, or their derivatives. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to yield the corresponding 2-substituted-6-chlorobenzothiazole.

General Synthesis Workflow

The overall workflow for the synthesis of 6-chlorobenzothiazole derivatives from **2-amino-4-chlorobenzenethiol** and subsequent biological evaluation is depicted below.

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Caption: General workflow for the synthesis and evaluation of 6-chlorobenzothiazole derivatives.

Application in Antimicrobial Drug Discovery

Derivatives of 6-chlorobenzothiazole have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The presence of the chloro group at the 6-position of the benzothiazole ring is often associated with enhanced antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

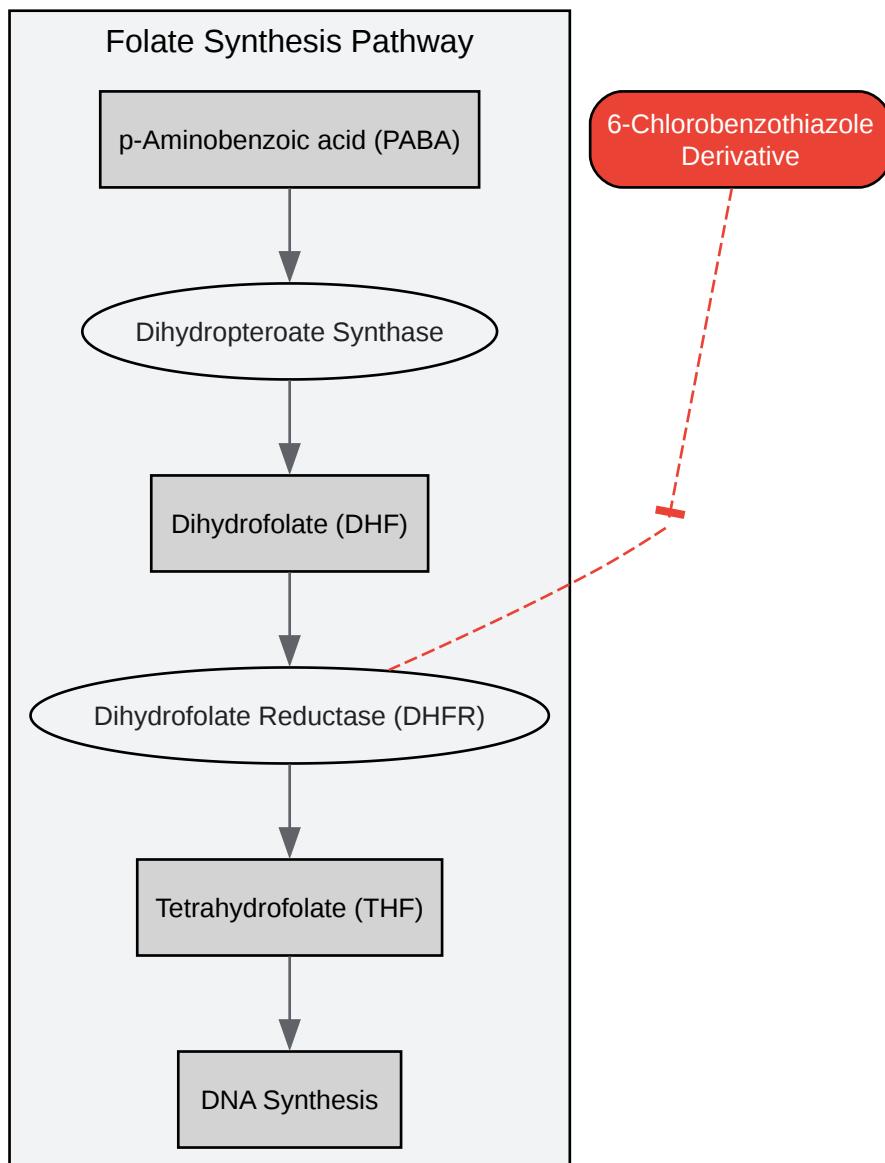
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 6-chlorobenzothiazole derivatives against various microbial strains.

Compound ID	Derivative Class	Test Organism	MIC (µg/mL)	Reference
6c	Triazolo-thiadiazole	<i>S. aureus</i>	12.5	[1] [2]
<i>E. coli</i>	25	[1] [2]		
<i>P. aeruginosa</i>	25	[1] [2]		
<i>K. pneumoniae</i>	50	[1] [2]		
<i>A. niger</i>	12.5	[1] [2]		
6d	Triazolo-thiadiazole	<i>S. aureus</i>	12.5	[1] [2]
<i>E. coli</i>	25	[1] [2]		
<i>P. aeruginosa</i>	25	[1] [2]		
<i>K. pneumoniae</i>	25	[1] [2]		
<i>A. niger</i>	25	[1] [2]		
7c	1,3,4-Oxadiazole	<i>S. aureus</i>	12.5	[1] [2]
<i>E. coli</i>	25	[1] [2]		
<i>P. aeruginosa</i>	50	[1] [2]		
<i>K. pneumoniae</i>	50	[1] [2]		
<i>A. niger</i>	25	[1] [2]		
18	Thiazolidinone	<i>P. aeruginosa</i>	0.10 (mg/mL)	[3]
<i>S. aureus</i>	0.25 (mg/mL)	[3]		
<i>L. monocytogenes</i>	0.25 (mg/mL)	[3]		

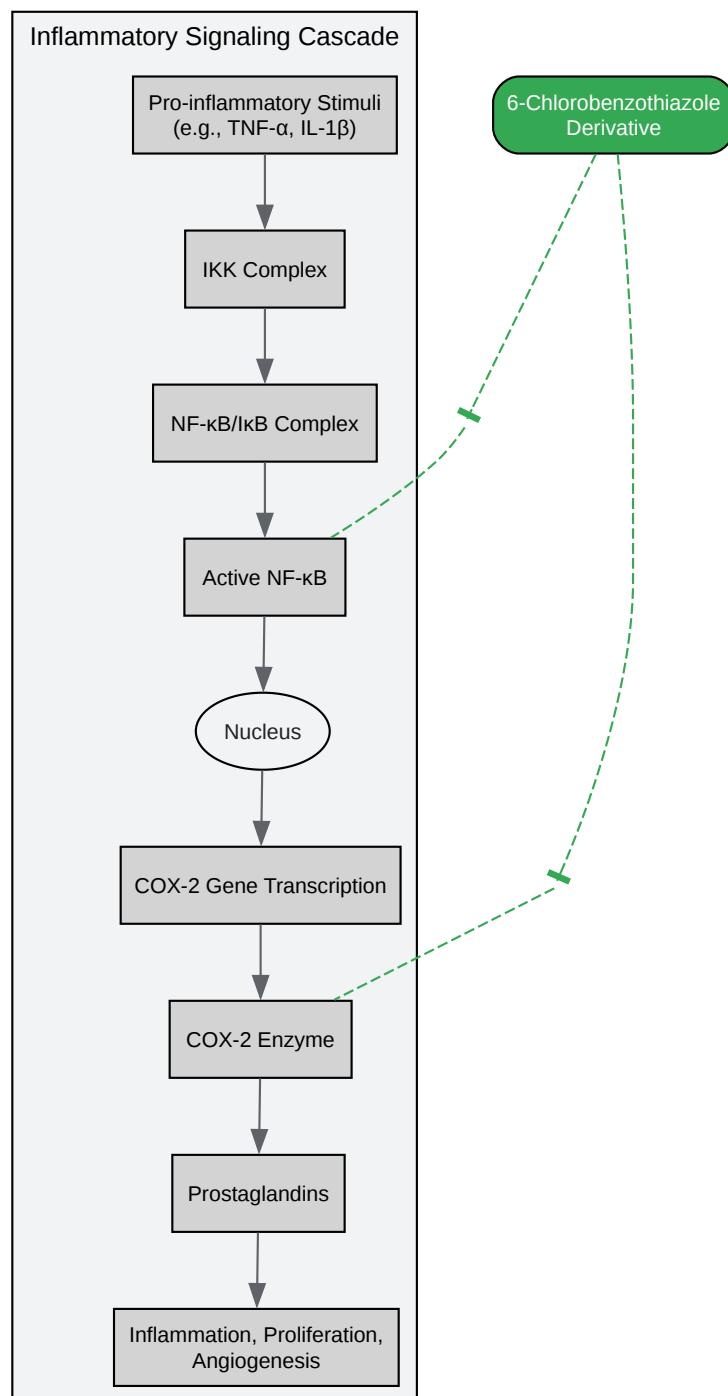
Antimicrobial Mechanism of Action: DHFR Inhibition

One of the proposed mechanisms for the antimicrobial activity of benzothiazole derivatives is the inhibition of dihydrofolate reductase (DHFR).^[4] DHFR is a critical enzyme in the folic acid metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor required for DNA synthesis.^[3] By inhibiting DHFR, these compounds disrupt bacterial DNA replication and proliferation.^[3]

Antimicrobial Mechanism: DHFR Inhibition



Anticancer Mechanism: NF-κB/COX-2 Pathway Modulation

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